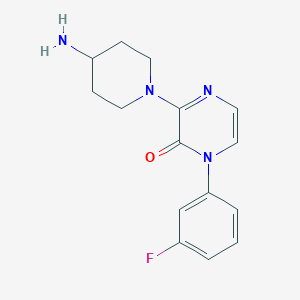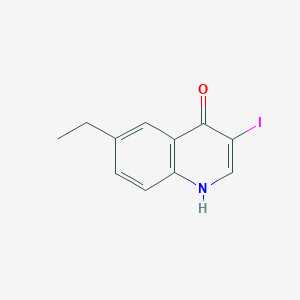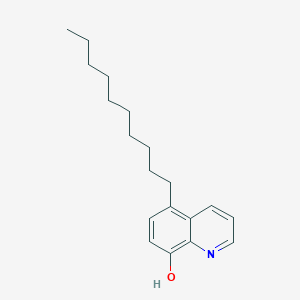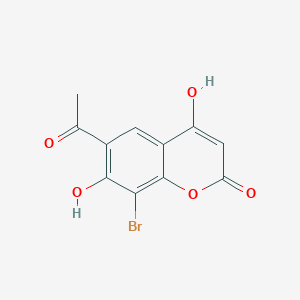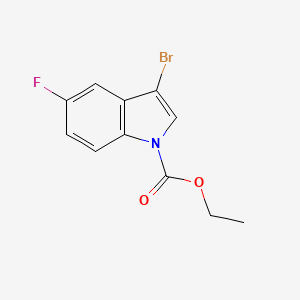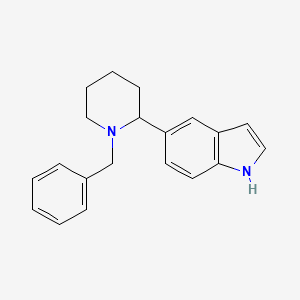
5-(1-Benzylpiperidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzylpiperidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-2-yl)-1H-indole typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzylpiperidine is reacted with a halogenated indole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(1-Benzylpiperidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its potential effects on the central nervous system. The indole ring can also interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the indole ring.
Methylphenidate: Contains a piperidine ring and is used as a stimulant for treating ADHD.
Phacetoperane: Another piperidine derivative with stimulant properties.
Uniqueness
5-(1-Benzylpiperidin-2-yl)-1H-indole is unique due to the presence of both the benzylpiperidine moiety and the indole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-(1-benzylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-13-5-4-8-20(22)18-9-10-19-17(14-18)11-12-21-19/h1-3,6-7,9-12,14,20-21H,4-5,8,13,15H2 |
InChI Key |
FGTSVVMPTXSVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)
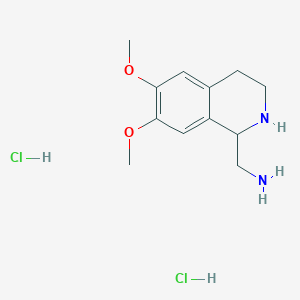


![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
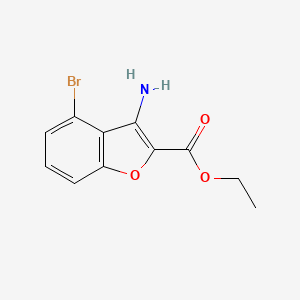
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)
